molecular formula C14H10FN5S B12012995 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497824-02-9

4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12012995
CAS No.: 497824-02-9
M. Wt: 299.33 g/mol
InChI Key: CHVFGOOBWYDVHO-RQZCQDPDSA-N
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Description

4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of fluorine and pyridine moieties further enhances its chemical properties, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Addition of the Fluorobenzylidene Group: The final step involves the condensation of the triazole-pyridine intermediate with 3-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug development.

Medicine

In medicinal chemistry, 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is being explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. The fluorobenzylidene group can enhance binding affinity to certain receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorine atom in 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. This can result in better pharmacokinetic properties and enhanced biological activity, making it a more promising candidate for drug development.

Properties

CAS No.

497824-02-9

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-11-5-3-4-10(8-11)9-17-20-13(18-19-14(20)21)12-6-1-2-7-16-12/h1-9H,(H,19,21)/b17-9+

InChI Key

CHVFGOOBWYDVHO-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

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